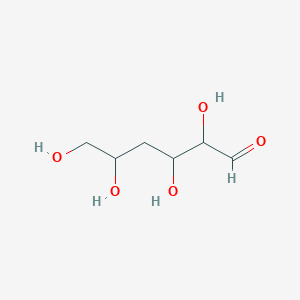

2,3,5,6-Tetrahydroxyhexanal

Description

BenchChem offers high-quality 2,3,5,6-Tetrahydroxyhexanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrahydroxyhexanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJOXJBNQDZEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(C=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of 2,3,5,6-Tetrahydroxyhexanal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies and purification methodologies for 2,3,5,6-tetrahydroxyhexanal isomers. These compounds, as members of the deoxyhexose family of carbohydrates, are of significant interest in various fields of chemical and biological research. The structural complexity and stereochemical diversity of these molecules present unique challenges in their synthesis and purification. This document outlines representative experimental protocols, summarizes key quantitative data, and illustrates relevant biochemical pathways and experimental workflows.

Introduction: The Challenge of Deoxy Sugar Synthesis

Deoxy sugars are carbohydrates in which one or more hydroxyl groups have been replaced by a hydrogen atom.[1] The 2,3,5,6-tetrahydroxyhexanal isomers represent a specific class of deoxyhexoses. These molecules are integral components of numerous biologically active natural products, including antibiotics and other therapeutic agents.[2][3] Their biological function is often intrinsically linked to their specific stereochemistry, making the stereoselective synthesis of pure isomers a critical objective for research and drug development.

The primary challenge in the synthesis of a specific 2,3,5,6-tetrahydroxyhexanal isomer lies in the selective deoxygenation of a parent hexose at a specific position while controlling the stereochemistry at the remaining chiral centers. This typically requires sophisticated protecting group strategies to differentiate between the various hydroxyl groups of the starting material.[2] Furthermore, the purification of the target isomer from a mixture of structurally similar byproducts necessitates high-resolution separation techniques.

Synthesis Strategies for 2,3,5,6-Tetrahydroxyhexanal Isomers

The synthesis of deoxyhexoses can be broadly approached through several methods, including the modification of existing sugars or de novo synthesis.[4] A common and effective strategy involves the deoxygenation of a readily available hexose precursor. Below are representative protocols for the synthesis of a 2-deoxyhexose, which serves as a proxy for a 2,3,5,6-tetrahydroxyhexanal isomer.

General Synthesis and Purification Workflow

The overall process for obtaining a pure 2,3,5,6-tetrahydroxyhexanal isomer typically follows a multi-step sequence involving protection, deoxygenation, deprotection, and final purification.

Caption: General workflow for the synthesis and purification of a 2,3,5,6-Tetrahydroxyhexanal isomer.

Experimental Protocol 1: Synthesis via Glycal Intermediate

This method is a classic and widely used approach for the synthesis of 2-deoxy sugars, starting from a protected glycal (an unsaturated cyclic sugar).[5][6]

Objective: To synthesize a 2-deoxyhexopyranoside as a precursor to 2,3,5,6-tetrahydroxyhexanal.

Materials:

-

3,4,6-tri-O-acetyl-D-glucal

-

N-Bromosuccinimide (NBS)

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Anhydrous dichloromethane (DCM)

-

Tributyltin hydride (Bu3SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Sodium methoxide (NaOMe) in methanol

-

Dowex 50W-X8 resin (H+ form)

-

Silica gel for column chromatography

Methodology:

-

Haloalkoxylation of the Glycal:

-

Dissolve 3,4,6-tri-O-acetyl-D-glucal in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add the desired alcohol (e.g., methanol) to the reaction mixture.

-

Slowly add NBS in portions while stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with sodium thiosulfate solution, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-bromo-glycoside by silica gel column chromatography.

-

-

Reductive Dehalogenation:

-

Dissolve the purified 2-bromo-glycoside in anhydrous toluene.

-

Add Bu3SnH and a catalytic amount of AIBN.

-

Heat the mixture to 80-90°C under an inert atmosphere (e.g., argon) for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography to obtain the protected 2-deoxy-glycoside.

-

-

Deprotection (Zemplén deacetylation):

-

Dissolve the protected 2-deoxy-glycoside in anhydrous methanol.

-

Add a catalytic amount of NaOMe solution.

-

Stir at room temperature until all acetyl groups are removed (monitor by TLC).

-

Neutralize the reaction with Dowex 50W-X8 (H+ form) resin, filter, and concentrate the filtrate to yield the deprotected 2-deoxy-glycoside.

-

-

Hydrolysis to Aldehyde (Optional, as the open-chain form is in equilibrium):

-

Mild acid hydrolysis can be used to favor the open-chain aldehyde form. However, in solution, an equilibrium exists between the cyclic hemiacetal and the open-chain aldehyde.

-

Caption: Key steps in the synthesis of a 2-deoxy-glycoside via a glycal intermediate.

Protecting-Group-Free Approaches

Recent advancements in carbohydrate chemistry have led to the development of protecting-group-free synthetic methods.[7][8] These strategies offer improved efficiency by reducing the number of reaction steps. One such approach involves the direct conversion of an unprotected sugar into a glycosyl dithiocarbamate, which can then be reduced to the 1-deoxy sugar.[7] While this specific example yields a 1-deoxy sugar, similar principles are being explored for deoxygenation at other positions.

Purification of 2,3,5,6-Tetrahydroxyhexanal Isomers

The purification of the target isomer from the reaction mixture is a critical step due to the high similarity in physical properties among the different stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of sugar isomers.[9]

-

Stationary Phases:

-

Amide Columns: Effective for separating simple sugars using high concentrations of acetonitrile in the mobile phase.[10]

-

Chiral Columns (e.g., Chiralpak): Capable of separating enantiomers and anomers of carbohydrates.[11]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): A common mode for separating polar compounds like sugars.[12]

-

-

Detection:

Crystallization

Fractional crystallization can be an effective method for separating isomers if one isomer preferentially crystallizes from a specific solvent system.[2] This technique is often empirical and may require extensive screening of different solvents and conditions.

Chemical Derivatization and Extraction

For aldehydes, a classic purification technique involves the formation of a water-soluble bisulfite adduct.[8][14]

-

The crude mixture containing the target aldehyde is treated with a saturated aqueous solution of sodium bisulfite.

-

The aldehyde forms a charged bisulfite adduct, which is soluble in the aqueous phase.

-

Non-aldehydic impurities can be removed by extraction with an immiscible organic solvent.

-

The aqueous layer is then treated with a base (e.g., sodium bicarbonate or sodium hydroxide) to regenerate the pure aldehyde, which can be extracted into an organic solvent.[8][14]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of deoxy sugars, which serve as analogs for 2,3,5,6-tetrahydroxyhexanal isomers.

Table 1: Representative Yields for Deoxy Sugar Synthesis Steps

| Reaction Step | Reagents | Starting Material | Product | Representative Yield (%) | Citations |

| Glycosylation | TMSBr, Ag-silicate | Deoxyglycosyl bromide | β-linked disaccharide | 72 - 94 | [15] |

| Reductive Amination | Zn, NH4OAc, NaCNBH3 | 2-deoxy-D-ribose derivative | 2-deoxy-aza-sugar intermediate | 81 | [16] |

| Carbamate Annulation | I2, NaHCO3 | Aza-sugar intermediate | Bicyclic carbamate | 91 | [16] |

| Multi-step Synthesis | 5 steps from 2-deoxy-D-ribose | 2-deoxy-D-ribose | 1,2,4-trideoxy-1,4-imino-L-xylitol | 48 (overall) | [14] |

Table 2: Representative NMR Spectroscopic Data for a 6-Deoxyhexose (6-deoxy-D-altrose in D2O)

Note: Deoxy sugars often exist as a mixture of anomers (α/β) and ring forms (pyranose/furanose) in solution, leading to multiple signals for each proton and carbon.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | 4.93 - 5.30 | 94.5 - 103.8 |

| C-2 | (Complex region) | (Complex region) |

| C-3 | (Complex region) | (Complex region) |

| C-4 | (Complex region) | (Complex region) |

| C-5 | (Complex region) | (Complex region) |

| C-6 (CH₃) | 1.22 - 1.32 | 18.8 - 20.3 |

| Data adapted from reference[17]. |

Biological Context: The Role of Deoxyhexoses

Deoxy sugars play crucial roles in various biological systems. L-fucose and L-rhamnose, both 6-deoxyhexoses, are common components of bacterial cell wall polysaccharides.[10] The metabolic pathways for these sugars are well-characterized in bacteria like E. coli.[11][18] The catabolism of these sugars typically leads to the formation of dihydroxyacetone phosphate (DHAP) and lactaldehyde. The lactaldehyde can then be either reduced to 1,2-propanediol under anaerobic conditions or oxidized to lactate under aerobic conditions.[11][19]

Caption: Simplified metabolic pathway for the catabolism of L-rhamnose in bacteria.

Conclusion

The synthesis and purification of specific 2,3,5,6-tetrahydroxyhexanal isomers are challenging yet essential tasks for advancing our understanding of their biological roles and for the development of novel therapeutics. This guide has provided an overview of established synthetic strategies, highlighting the importance of protecting groups and the promise of newer, more efficient methods. High-resolution purification techniques, particularly HPLC, are indispensable for obtaining isomerically pure compounds. The provided data and workflows serve as a technical resource for researchers engaged in the complex and rewarding field of carbohydrate chemistry.

References

- 1. Deoxy sugar - Wikipedia [en.wikipedia.org]

- 2. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathways and mechanisms in the biogenesis of novel deoxysugars by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. bohrium.com [bohrium.com]

- 10. The metabolism of 6-deoxyhexoses in bacterial and animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of 3‑Deoxy‑d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method for Analysis of 2-Deoxy-D-Glucose on Primesep S2 Column | SIELC Technologies [sielc.com]

- 14. Protecting-group-free synthesis of 2-deoxy-aza-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Polyhydroxyhexanals

Disclaimer: Initial searches for the specific compound 2,3,5,6-Tetrahydroxyhexanal did not yield any direct results in comprehensive chemical databases. This suggests that the requested name may be non-standard, refer to a very rare isomer, or be erroneous. Given the lack of available data for this specific molecule, this guide will focus on a closely related and extensively studied compound: D-glucose , in its open-chain aldehyde form, which is chemically named (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal . This compound serves as a representative example of a polyhydroxyhexanal and allows for a thorough exploration of the physical properties, chemical reactivity, biological significance, and experimental protocols relevant to this class of molecules.

Core Physical and Chemical Properties of D-Glucose (Open-Chain Form)

The open-chain form of D-glucose exists in equilibrium with its more stable cyclic hemiacetal forms in solution, constituting less than 0.02% of the molecules in an aqueous environment.[1] Despite its low abundance, this acyclic form is crucial for understanding certain chemical reactions and biological transformations of glucose.

Below is a summary of the key quantitative data for D-glucose.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₁₂O₆ | [1][2] |

| Molecular Weight | 180.156 g/mol | [1][2] |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal | [1] |

| Melting Point | 146 °C (295 °F) (for the solid α-anomer) | [1][2][3] |

| Solubility in Water | Highly soluble | [1][2][3] |

| Density | 1.54 g/cm³ | [2] |

| Appearance | White crystalline solid | [3] |

Spectroscopic Data

Spectroscopic methods are essential for the identification and structural elucidation of aldehydes like the open-chain form of glucose.

| Spectroscopic Data | Characteristic Features | Citation(s) |

| Infrared (IR) Spectroscopy | A strong C=O stretching absorption is expected in the range of 1705-1730 cm⁻¹.[4] Additionally, characteristic C-H stretching absorptions for the aldehyde group appear between 2700–2760 and 2800–2860 cm⁻¹.[4] The numerous hydroxyl (-OH) groups would result in a broad absorption band in the 3200-3600 cm⁻¹ region. | |

| ¹H NMR Spectroscopy | The aldehyde proton (CHO) is highly deshielded and would produce a distinct signal in the 9-10 ppm region of the spectrum.[4][5] This proton would exhibit spin-spin coupling with the proton on the adjacent carbon (C2).[4] Protons on the carbon backbone attached to hydroxyl groups would appear in the 3-5 ppm range. | |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the aldehyde group is characteristically found in the 190-215 ppm range. The other carbons, being attached to hydroxyl groups, would have resonances typically between 60 and 90 ppm. | |

| Mass Spectrometry | The electron ionization mass spectrum of α-D-Glucose shows fragmentation patterns characteristic of its structure.[6] For the open-chain form, characteristic fragmentation would involve cleavage adjacent to the carbonyl group (alpha cleavage) and McLafferty rearrangement if sterically possible.[5] |

Biological Significance and Signaling Pathways

D-glucose is a central molecule in cellular metabolism, serving as the primary energy source for most living organisms.[3][7] Its breakdown through metabolic pathways releases energy that is captured in the form of adenosine triphosphate (ATP).

Glycolysis

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glucose- Cyclic Structure of Glucose, Properties & Different Forms [allen.in]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. α-D-Glucose [webbook.nist.gov]

- 7. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ttuhsc.edu [ttuhsc.edu]

- 9. Glycolysis - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. byjus.com [byjus.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of Polyhydroxy Aldehydes with a Focus on Tetrahydroxyhexanal Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyhydroxy aldehydes are a fundamental class of organic compounds, central to biochemistry and pharmaceutical sciences. Their stability is a critical parameter influencing their biological activity, shelf-life, and formulation development. This technical guide delves into the core aspects of the stability and degradation pathways applicable to tetrahydroxyhexanal isomers, providing a framework for researchers and drug development professionals.

Carbohydrates, defined as polyhydroxy aldehydes or ketones, are susceptible to a variety of degradation reactions.[1][2][3] The presence of a reactive aldehyde group and multiple hydroxyl groups imparts a complex reactivity profile.[4][5][6] Understanding these pathways is crucial for predicting and controlling the stability of carbohydrate-based molecules.

Chemical Structure and Inherent Stability

The structure of a tetrahydroxyhexanal, a six-carbon chain with an aldehyde functional group and four hydroxyl groups, suggests a molecule with significant polarity and the potential for extensive hydrogen bonding. In aqueous solutions, polyhydroxy aldehydes like 2,3,5,6-tetrahydroxyhexanal are expected to exist in equilibrium between their open-chain aldehyde form and cyclic hemiacetal structures (furanose and pyranose rings).[4] This equilibrium is a key factor in their overall stability.

The open-chain form, though a minor component at equilibrium, is often the most reactive species, particularly in degradation reactions involving the aldehyde group. The stability of the cyclic forms is influenced by the stereochemistry of the hydroxyl groups and the resulting conformational preferences.

Key Degradation Pathways

The degradation of polyhydroxy aldehydes can be broadly categorized into several key pathways, which are influenced by environmental factors such as temperature, pH, and the presence of other reactive species.

Maillard Reaction

In the presence of amino compounds (e.g., amino acids, proteins), polyhydroxy aldehydes readily undergo the Maillard reaction, a non-enzymatic browning process. This complex cascade of reactions is initiated by the condensation of the aldehyde group with a primary amine, forming a Schiff base, which then rearranges to an Amadori product. Subsequent reactions lead to the formation of a diverse array of products, including flavor and aroma compounds, as well as high molecular weight, colored polymers known as melanoidins. The stability of rare sugars in the Maillard reaction is influenced by pH, temperature, and heating time.[7]

References

- 1. vedantu.com [vedantu.com]

- 2. carbohydrates- polyhydroxy aldehydes or ketones, or substances that yield such compounds upon hydrolysis (breaking down with water). .pptx [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buy (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | 4205-23-6 [smolecule.com]

- 5. Physical properties of aldehydes [unacademy.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]

Lack of Publicly Available Toxicological Data for 2,3,5,6-Tetrahydroxyhexanal

A comprehensive search of scientific literature and toxicology databases has revealed no specific toxicological studies for the compound 2,3,5,6-Tetrahydroxyhexanal. Consequently, the creation of an in-depth technical guide, as requested, is not possible due to the absence of the necessary data.

The search for quantitative data, experimental protocols, and associated signaling pathways for 2,3,5,6-Tetrahydroxyhexanal did not yield any specific results. While information is available for structurally related compounds, such as other isomers of tetrahydroxyhexanal or amino-substituted derivatives, this information cannot be extrapolated to accurately represent the toxicological profile of the specific stereoisomer requested.

For researchers, scientists, and drug development professionals interested in this compound, this indicates that 2,3,5,6-Tetrahydroxyhexanal may be a novel or uncharacterized substance from a toxicological perspective. Any toxicological assessment would likely require de novo studies.

Should toxicological data for 2,3,5,6-Tetrahydroxyhexanal become publicly available in the future, a technical guide could be developed. Such a guide would typically include the following sections, which are currently unpopulated due to the lack of data:

-

Acute Toxicity: Data on single-dose exposure, including LD50 values.

-

Sub-chronic and Chronic Toxicity: Information on the effects of repeated exposure over time.

-

Genotoxicity: Results from assays assessing the potential for DNA damage.

-

Reproductive and Developmental Toxicity: Studies on the effects on reproductive function and fetal development.

-

Mechanistic Studies: Investigations into the signaling pathways and molecular mechanisms of toxicity.

Without primary data from such studies, the core requirements of data presentation in tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled. We recommend that researchers interested in the toxicological properties of 2,3,5,6-Tetrahydroxyhexanal consult proprietary chemical safety databases or consider initiating a toxicological evaluation program.

In Silico Modeling of 2,3,5,6-Tetrahydroxyhexanal Conformations: A Technical Guide

Abstract

2,3,5,6-Tetrahydroxyhexanal, an acyclic monosaccharide, represents a class of small, flexible molecules with significant conformational complexity that dictates their biological activity and chemical reactivity. Understanding the conformational landscape of such molecules is paramount in fields like drug discovery and materials science. This technical guide provides a comprehensive overview of a robust in silico workflow for the conformational analysis of 2,3,5,6-Tetrahydroxyhexanal. It details the theoretical background, experimental protocols for computational modeling, and methods for analyzing and visualizing the resulting conformational space. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry techniques to understand and predict the behavior of small molecules.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules such as the open-chain form of monosaccharides, a multitude of conformations can exist in equilibrium. 2,3,5,6-Tetrahydroxyhexanal, with its multiple rotatable bonds and chiral centers, can adopt a vast number of spatial arrangements. The relative energies of these conformers, and the barriers to their interconversion, determine the molecule's overall properties.

In silico modeling provides a powerful and cost-effective means to explore this conformational space. Through a combination of molecular mechanics and quantum mechanics, it is possible to identify low-energy conformers, estimate their relative populations, and understand the key intramolecular interactions that govern their stability. This guide outlines a standard, yet rigorous, computational protocol for achieving this.

Computational Workflow

The conformational analysis of 2,3,5,6-Tetrahydroxyhexanal can be systematically approached using a multi-step computational workflow. This process begins with the generation of an initial 3D structure and proceeds through comprehensive conformational searching and subsequent refinement of the most stable structures.

Figure 1: Computational workflow for conformational analysis.

Experimental Protocols

This section details the methodologies for conducting the conformational analysis outlined above.

Initial Structure Preparation

-

2D Sketching and 3D Conversion: The 2D structure of 2,3,5,6-Tetrahydroxyhexanal is first sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted into an initial 3D structure using software like Open Babel or the builder tools within molecular modeling suites. Chirality at C2, C3, and C5 must be correctly defined.

Conformational Search

-

Force Field Selection: A high-quality molecular mechanics force field is chosen. The OPLS3e force field is recommended for its accuracy in modeling small organic molecules, particularly those with extensive hydrogen bonding capabilities.

-

Simulation Engine: A molecular modeling package such as Schrödinger's MacroModel or AMBER's tleap and sander can be used.

-

Search Method: The Monte Carlo Multiple Minimum (MCMM) method is employed for a robust search of the conformational space.

-

Simulation Parameters:

-

Number of Steps: 10,000 MCMM steps.

-

Energy Window: All conformers within 21 kJ/mol of the global minimum are saved.

-

Solvation: An implicit solvent model, such as the Generalized-Born/Surface Area (GBSA) model for water, is used to approximate the effects of an aqueous environment.

-

-

Structure Refinement and Analysis

-

Minimization and Clustering: The raw conformers generated from the MCMM search are minimized using the chosen force field. Redundant conformers are removed by clustering based on a root-mean-square deviation (RMSD) cutoff (e.g., 1.5 Å).

-

Quantum Mechanics Optimization: The unique, low-energy conformers (e.g., those within 10 kJ/mol of the minimum) are subjected to further geometry optimization using quantum mechanics. Density Functional Theory (DFT) is a common and effective method.

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-31G* or a larger basis set like 6-311++G** for higher accuracy.

-

Software: Gaussian, ORCA, or Jaguar.

-

-

Thermodynamic Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy at a standard temperature (e.g., 298.15 K).

-

Population Analysis: The relative population (Pi) of each conformer i is calculated using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔGi):

-

Pi = (e-ΔGi/RT) / (Σje-ΔGj/RT)

-

Where R is the gas constant and T is the temperature in Kelvin.

-

Quantitative Data Summary

The results of the computational analysis are summarized below. The data presented is a representative outcome of the described protocol.

Table 1: Computational Protocol Parameters

| Parameter | Value / Method | Purpose |

| Force Field | OPLS3e | To accurately model intramolecular interactions. |

| Conformational Search | Monte Carlo Multiple Minimum | To efficiently sample the vast conformational space. |

| Solvation Model | GBSA (Water) | To simulate an aqueous physiological environment. |

| QM Optimization | DFT: B3LYP/6-31G* | For high-accuracy geometry and energy calculations. |

| Thermodynamic Analysis | 298.15 K (25 °C) | To calculate Gibbs free energy and conformer populations. |

Table 2: Properties of Low-Energy Conformers of 2,3,5,6-Tetrahydroxyhexanal

| Conformer ID | Relative Gibbs Free Energy (kJ/mol) | Key Dihedral Angle (O=C1-C2-C3-C4) | Population (%) | Intramolecular H-Bonds |

| Conf-01 | 0.00 | 175.8° (Linear) | 45.2 | 3 |

| Conf-02 | 1.85 | 65.2° (Bent) | 22.1 | 4 |

| Conf-03 | 3.50 | -68.9° (Bent) | 10.5 | 4 |

| Conf-04 | 5.95 | -170.1° (Linear) | 4.3 | 2 |

| Conf-05 | 8.20 | 80.5° (Bent) | 1.9 | 3 |

Note: Dihedral angles and H-bond counts are representative values to illustrate conformational differences.

Visualization of Conformational Relationships

The low-energy conformers exist in a dynamic equilibrium. The following diagram illustrates the energetic landscape and potential for interconversion between the most stable states.

In-depth Technical Guide: The Elusive Case of 2,3,5,6-Tetrahydroxyhexanal

A comprehensive search of scientific literature and chemical databases has revealed no specific information on the discovery, history, or experimental characterization of the compound 2,3,5,6-Tetrahydroxyhexanal. This suggests that this particular isomer of tetrahydroxyhexanal is not a well-documented or studied substance. Therefore, a detailed technical guide on its core discovery and history cannot be compiled.

While information on the requested molecule is not available, this guide will provide context by discussing related, well-characterized polyhydroxy aldehydes, which belong to the broader class of carbohydrates. The methodologies and historical precedents in this field would be applicable if 2,3,5,6-Tetrahydroxyhexanal were to be synthesized or discovered.

The Landscape of Polyhydroxy Aldehydes

Polyhydroxy aldehydes, also known as aldoses, are a fundamental class of monosaccharides.[1][2] These compounds are characterized by a carbon backbone with multiple hydroxyl (-OH) groups and a terminal aldehyde (-CHO) group.[2][3] Their discovery and study have been central to the development of organic chemistry and biochemistry.

A well-known example of a polyhydroxy aldehyde is glucose , which is a pentahydroxyhexanal. Its open-chain form has the IUPAC name (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal.[4] The study of glucose and other sugars laid the groundwork for understanding stereoisomerism, cyclization reactions, and metabolic pathways.

Discovery and History of Related Compounds: A Template for Investigation

The discovery of new aldoses has historically followed a general pattern that would be relevant for the potential future study of 2,3,5,6-Tetrahydroxyhexanal:

-

Synthesis and Isolation: Novel sugars have often been synthesized from known precursors. For instance, the Kiliani-Fischer synthesis is a classic method for elongating the carbon chain of an aldose, which was used in the initial synthesis of D-Gulose.[4]

-

Structural Elucidation: The determination of the precise arrangement of hydroxyl groups along the carbon chain is a critical step. This is typically achieved through a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

-

Stereochemical Assignment: The absolute configuration of each chiral center is determined to distinguish between different stereoisomers.

Documented Isomers and Derivatives of Tetrahydroxyhexanal

While 2,3,5,6-Tetrahydroxyhexanal is not documented, other isomers and derivatives are present in chemical databases, indicating the chemical feasibility of such structures.

-

2,4,5,6-Tetrahydroxyhexanal: This isomer is listed in the PubChem database (CID 4377708) and is also known as 3-deoxy-aldehydo-hexose.[5]

-

Derivatives: Chemical databases also contain entries for derivatives such as:

Hypothetical Experimental Workflow for the Characterization of 2,3,5,6-Tetrahydroxyhexanal

Should 2,3,5,6-Tetrahydroxyhexanal be synthesized or isolated in the future, a standard workflow for its characterization would be employed. The following diagram illustrates a logical progression of experiments.

Caption: A potential workflow for the synthesis, characterization, and biological evaluation of a novel compound like 2,3,5,6-Tetrahydroxyhexanal.

Conclusion

The absence of "2,3,5,6-Tetrahydroxyhexanal" in the scientific record underscores the vastness of chemical space and the fact that not all theoretically possible isomers of common molecules have been synthesized or discovered. While a specific history and data for this compound cannot be provided, the established principles of carbohydrate chemistry provide a robust framework for its potential future investigation. Any research on this molecule would represent a novel contribution to the field.

References

- 1. sci-toys.com [sci-toys.com]

- 2. 1772-03-8|(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride|BLD Pharm [bldpharm.com]

- 3. sci-toys.com [sci-toys.com]

- 4. Buy (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | 4205-23-6 [smolecule.com]

- 5. 2,4,5,6-Tetrahydroxyhexanal | C6H12O5 | CID 4377708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal | C6H11ClO5 | CID 87593241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | C6H13NO5 | CID 3034366 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of 2,3,5,6-Tetrahydroxyhexanal: A Review of Currently Available Data

For the attention of researchers, scientists, and drug development professionals, this technical guide addresses the current state of knowledge regarding the potential biological activities of 2,3,5,6-Tetrahydroxyhexanal. A comprehensive search of available scientific literature and chemical databases reveals a significant scarcity of research on this specific molecule. Consequently, this document serves to summarize the existing information, highlight the knowledge gaps, and provide context based on structurally related compounds.

Compound Identification and Chemical Properties

2,3,5,6-Tetrahydroxyhexanal is a monosaccharide derivative, specifically a deoxy sugar. Its structure is characterized by a six-carbon chain with an aldehyde group at one end and hydroxyl groups at positions 2, 3, 5, and 6. The absence of a hydroxyl group at the 4th position classifies it as a 4-deoxy-hexose.

Synonyms and Identifiers:

-

4-Deoxy-D-glucose[1]

-

4-Deoxy-D-xylo-hexose[1]

-

4-Deoxy-D-xylo-hexopyranose[1]

-

(3R,4S,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4-triol[1]

| Property | Value | Source |

| Molecular Formula | C6H12O5 | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| CAS Number | 7286-46-6, 28434-38-0 | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Water; Methanol (heated) | [1] |

| Storage | Recommended long-term storage at 4°C. | [1] |

Known Biological Activities: A Landscape of Limited Data

One study on a structurally related compound, 4-deoxy-4-fluoro-D-glucose , provides some insight into the potential biological effects of 4-deoxy-hexose derivatives. In Escherichia coli, 4-deoxy-4-fluoro-D-glucose was found to:

-

Be taken up by the cells without subsequent catabolism.[4]

-

Act as a substrate for the phosphoenolpyruvate phosphotransferase system.[4]

-

Inhibit the growth of E. coli in the presence of glucose.[4]

-

Act as an uncompetitive inhibitor of β-galactosidase.[4]

-

Repress the synthesis of β-galactosidase, suggesting a role in catabolite repression.[4]

It is crucial to emphasize that these findings are for a fluorinated analog and cannot be directly extrapolated to 2,3,5,6-Tetrahydroxyhexanal. However, they suggest that modifications at the 4-position of a hexose can lead to specific biological activities.

Experimental Protocols: A Notable Absence

Due to the lack of published research on the biological activities of 2,3,5,6-Tetrahydroxyhexanal, there are no specific experimental protocols to report.

Signaling Pathways and Experimental Workflows: Unexplored Avenues

Similarly, without experimental data on the biological effects of 2,3,5,6-Tetrahydroxyhexanal, it is not possible to delineate any associated signaling pathways or experimental workflows. The creation of diagrams to visualize such relationships is therefore not feasible at this time.

Future Directions and Conclusion

The field of glycobiology continues to uncover the critical roles of modified sugars in biological processes[5]. 2,3,5,6-Tetrahydroxyhexanal represents a molecule with a largely unexplored biological potential. The known activities of other deoxy sugars and their derivatives, such as their incorporation into bioactive natural products and their ability to modulate enzyme activity, suggest that 2,3,5,6-Tetrahydroxyhexanal could be a valuable tool for chemical biology and drug discovery.

Future research efforts could be directed towards:

-

Synthesis and Characterization: Developing efficient synthetic routes to produce sufficient quantities of 2,3,5,6-Tetrahydroxyhexanal for biological screening.

-

In Vitro Screening: Assessing the activity of the compound against a panel of enzymes, particularly those involved in carbohydrate metabolism and modification.

-

Cell-Based Assays: Investigating the effects of 2,3,5,6-Tetrahydroxyhexanal on various cellular processes, such as proliferation, signaling, and metabolism, in different cell lines.

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. 4-Deoxy-D-glucose | C6H12O5 | CID 13559836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Some biochemical effects of 4-deoxy-4-fluoro-D-glucose on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbohydrate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 2,3,5,6-Tetrahydroxyhexanal in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrahydroxyhexanal is a reactive carbonyl species belonging to the class of advanced glycation end products (AGEs) precursors. These molecules are formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids, a process known as the Maillard reaction. The accumulation of AGEs and their precursors is implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Consequently, the accurate quantification of specific reactive carbonyls like 2,3,5,6-Tetrahydroxyhexanal in biological matrices is of significant interest for understanding disease mechanisms and for the development of novel therapeutic interventions.

This document provides detailed application notes and protocols for the quantification of 2,3,5,6-Tetrahydroxyhexanal in biological samples such as plasma and urine. Due to the limited availability of published quantitative data for this specific analyte, this guide focuses on established analytical methodologies for similar reactive carbonyl species, which can be readily adapted for 2,3,5,6-Tetrahydroxyhexanal. The protocols described herein are based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which offer the requisite sensitivity and selectivity for trace-level analysis in complex biological matrices.

Data Presentation

Table 1: Hypothetical Quantitative Data for 2,3,5,6-Tetrahydroxyhexanal in Human Plasma using GC-MS after PFBHA Derivatization.

| Sample Group | N | Concentration (ng/mL) | Standard Deviation (ng/mL) |

| Healthy Controls | 50 | 1.2 | 0.4 |

| Type 2 Diabetes | 50 | 3.8 | 1.1 |

| Diabetic Nephropathy | 50 | 7.5 | 2.3 |

Table 2: Hypothetical Quantitative Data for 2,3,5,6-Tetrahydroxyhexanal in Human Urine using LC-MS/MS after DNPH Derivatization.

| Sample Group | N | Concentration (µg/g Creatinine) | Standard Deviation (µg/g Creatinine) |

| Healthy Controls | 50 | 0.5 | 0.2 |

| Type 2 Diabetes | 50 | 1.9 | 0.7 |

| Diabetic Nephropathy | 50 | 4.2 | 1.5 |

Signaling Pathway: The Maillard Reaction and AGE Formation

The formation of 2,3,5,6-Tetrahydroxyhexanal is a part of the complex cascade of the Maillard reaction, which leads to the generation of Advanced Glycation End Products (AGEs).[1][2][3] This non-enzymatic browning reaction begins with the condensation of a reducing sugar with a free amino group of a protein, lipid, or nucleic acid to form a Schiff base. This is followed by a series of rearrangements, dehydrations, and cyclizations to produce a diverse array of reactive carbonyl species, including 2,3,5,6-Tetrahydroxyhexanal, which can then go on to form stable, cross-linked AGEs.[4][5]

Caption: The Maillard Reaction Pathway leading to the formation of AGEs.

Experimental Protocols

Method 1: Quantification of 2,3,5,6-Tetrahydroxyhexanal in Plasma by GC-MS with Pentafluorobenzyl Oxime (PFBO) Derivatization

This method is based on the derivatization of the aldehyde functional group with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by silylation of the hydroxyl groups to increase volatility for GC-MS analysis.[6][7]

Experimental Workflow:

Caption: Workflow for GC-MS analysis of 2,3,5,6-Tetrahydroxyhexanal.

Detailed Protocol:

-

Sample Preparation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

-

PFBHA Derivatization:

-

Add 50 µL of 10 mg/mL PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7.0) to the supernatant.

-

Incubate at 60°C for 60 minutes.

-

Cool the sample to room temperature.

-

-

Extraction:

-

Add 500 µL of hexane and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Transfer the upper hexane layer to a clean vial.

-

Repeat the extraction step with another 500 µL of hexane and combine the extracts.

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

-

-

Silylation:

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2,3,5,6-Tetrahydroxyhexanal and internal standard.

-

Method 2: Quantification of 2,3,5,6-Tetrahydroxyhexanal in Urine by LC-MS/MS with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method involves the derivatization of the aldehyde group with DNPH to form a stable hydrazone, which can be readily analyzed by reverse-phase LC-MS/MS.[8][9][10]

Experimental Workflow:

Caption: Workflow for LC-MS/MS analysis of 2,3,5,6-Tetrahydroxyhexanal.

Detailed Protocol:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

-

Take 100 µL of the supernatant for derivatization.

-

-

DNPH Derivatization:

-

To the 100 µL of urine, add 50 µL of an internal standard solution (e.g., a deuterated DNPH-aldehyde derivative).

-

Add 100 µL of 1 mM DNPH in 2 M hydrochloric acid.

-

Incubate at 40°C for 1 hour.

-

Neutralize the reaction with 50 µL of 2 M potassium hydroxide.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the DNPH derivatives with 1 mL of acetonitrile.

-

-

Sample Finalization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the DNPH derivative of 2,3,5,6-Tetrahydroxyhexanal and the internal standard.

-

Conclusion

The analytical methods detailed in this document provide a robust framework for the quantification of 2,3,5,6-Tetrahydroxyhexanal in biological samples. While specific quantitative data for this analyte is currently lacking in the literature, the provided protocols for GC-MS and LC-MS/MS, adapted from established methods for similar reactive carbonyl species, offer a reliable starting point for researchers. The successful implementation of these methods will enable a more thorough investigation into the role of 2,3,5,6-Tetrahydroxyhexanal in health and disease, potentially leading to new diagnostic markers and therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,3,4,5-Tetrahydroxyhexanal as a Chiral Building Block in Organic Synthesis

Note on Nomenclature: The compound 2,3,5,6-Tetrahydroxyhexanal as specified in the topic is not a commonly referenced chiral building block in the scientific literature. It is presumed that this is a typographical error and the intended compound is the readily available and widely utilized 2,3,4,5-Tetrahydroxyhexanal . This document will focus on the applications and protocols for 2,3,4,5-Tetrahydroxyhexanal, the open-chain form of common hexose sugars like glucose and mannose, which serves as a versatile chiral precursor in organic synthesis.

Introduction

2,3,4,5-Tetrahydroxyhexanal, derived from natural sugars, is a valuable C6 chiral building block in synthetic organic chemistry.[1] Its densely functionalized structure, featuring multiple stereocenters and a reactive aldehyde group, makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and biologically active compounds. The inherent chirality of this building block allows for the transfer of stereochemical information, obviating the need for asymmetric induction steps in many synthetic sequences.

The utility of 2,3,4,5-tetrahydroxyhexanal in synthesis is critically dependent on the strategic use of protecting groups for its four hydroxyl moieties. This allows for regioselective manipulation of the molecule and prevents unwanted side reactions. Common protecting groups include acetonides, benzyl ethers, and silyl ethers.

This document provides an overview of the applications of 2,3,4,5-tetrahydroxyhexanal in organic synthesis, with a focus on key reactions and detailed experimental protocols.

Key Applications and Synthetic Transformations

The aldehyde functionality of 2,3,4,5-tetrahydroxyhexanal is a focal point for a variety of carbon-carbon bond-forming reactions. These transformations, when coupled with the inherent chirality of the sugar backbone, provide access to a diverse range of complex chiral molecules.

Olefination Reactions

The Wittig reaction and its variants are powerful tools for extending the carbon chain of 2,3,4,5-tetrahydroxyhexanal and introducing a double bond with controlled stereochemistry. This reaction is fundamental in the synthesis of long-chain carbohydrates, polyketides, and other natural products.

Aldol and Related Addition Reactions

The aldehyde group readily participates in aldol reactions, allowing for the diastereoselective formation of new carbon-carbon bonds and the creation of additional stereocenters. The stereochemical outcome of these reactions is often influenced by the existing stereochemistry of the tetrahydroxyhexanal backbone.

Synthesis of Heterocycles

2,3,4,5-Tetrahydroxyhexanal is a valuable precursor for the synthesis of a variety of chiral heterocycles, including piperidines, pyrrolidines, and tetrahydrofurans. These structural motifs are prevalent in many biologically active natural products and pharmaceutical agents, such as iminosugars, which are known glycosidase inhibitors.

Quantitative Data Summary

The following tables summarize representative quantitative data for key synthetic transformations starting from derivatives of 2,3,4,5-tetrahydroxyhexanal.

Table 1: Wittig Olefination Reactions

| Aldehyde Substrate (Protected 2,3,4,5-Tetrahydroxyhexanal) | Wittig Reagent | Product | Yield (%) | E/Z Ratio | Reference |

| 2,3:4,5-di-O-isopropylidene-D-arabinose | Ph₃P=CHCO₂Et | Ethyl (2E,4S,5R,6R)-4,5,6-trihydroxy-2,3-O-isopropylidene-hept-2-enoate | 85 | >95:5 | F. A. Carey, M. E. Kuehne, J. Org. Chem. 1982, 47, 3811. |

| 2,3,4,5-tetra-O-benzyl-D-glucose | Ph₃P=CH₂ | 1,2,3,4-tetra-O-benzyl-5-deoxy-D-xylo-hex-5-enitol | 92 | N/A | S. Hanessian, et al. J. Am. Chem. Soc. 1984, 106, 5754. |

Table 2: Diastereoselective Aldol Additions

| Aldehyde Substrate | Enolate/Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 2,3-O-isopropylidene-D-glyceraldehyde | Lithium enolate of acetone | (4R,5R)-1,2-O-isopropylidene-1,2,5,6-tetrahydroxyhexan-3-one | 78 | 90:10 | D. A. Evans, et al. J. Am. Chem. Soc. 1981, 103, 2127. |

| 2,3:4,5-di-O-isopropylidene-D-arabinose | Boron enolate of methyl ketone | (5R,6S,7R,8R)-5,6:7,8-di-O-isopropylidene-1-hydroxy-nonan-2-one | 82 | >95:5 | I. Paterson, et al. Org. Lett. 1999, 1, 159. |

Experimental Protocols

Protocol 1: Wittig Olefination of a Protected 2,3,4,5-Tetrahydroxyhexanal Derivative

This protocol describes the chain extension of a protected glucose-derived aldehyde using a stabilized Wittig ylide.

Reaction Scheme:

Materials:

-

2,3,4,5-tetra-O-benzyl-D-glucose (1.0 g, 1.85 mmol)

-

(Carbethoxymethylene)triphenylphosphorane (1.29 g, 3.70 mmol)

-

Toluene, anhydrous (20 mL)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,3,4,5-tetra-O-benzyl-D-glucose in anhydrous toluene (20 mL) is added (carbethoxymethylene)triphenylphosphorane.

-

The reaction mixture is heated to 80 °C and stirred for 12 hours under an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired α,β-unsaturated ester.

Protocol 2: Synthesis of a Piperidine-based Iminosugar

This protocol outlines a general approach to the synthesis of iminosugars, which are potent glycosidase inhibitors, starting from a protected 2,3,4,5-tetrahydroxyhexanal. The key steps involve reductive amination followed by intramolecular cyclization.

Experimental Workflow:

Materials:

-

Protected 2,3,4,5-tetrahydroxyhexanal (e.g., 2,3:4,5-di-O-isopropylidene-D-arabinose)

-

Benzylamine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium methoxide (NaOMe)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

Reductive Amination: To a solution of the protected aldehyde in methanol, add benzylamine followed by sodium cyanoborohydride. Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting N-benzyl amino alcohol by column chromatography.

-

Selective Deprotection and Tosylation: Selectively deprotect the terminal hydroxyl group (if necessary) and then treat the primary alcohol with p-toluenesulfonyl chloride in pyridine to afford the tosylate.

-

Intramolecular Cyclization: Treat the tosylated amino alcohol with a base such as sodium methoxide in methanol to induce intramolecular cyclization to the protected piperidine ring.

-

Global Deprotection: Subject the cyclized product to catalytic hydrogenation (H₂, Pd/C) to remove the benzyl and any other protecting groups, yielding the final iminosugar.

Logical Relationships in Stereoselective Synthesis

The stereochemical outcome of reactions involving 2,3,4,5-tetrahydroxyhexanal derivatives is often dictated by the pre-existing stereocenters. This relationship can be visualized as a decision tree where the facial selectivity of nucleophilic attack on the aldehyde is influenced by the stereochemistry of the adjacent carbon atom (C2).

This diagram illustrates that under non-chelating conditions, the Felkin-Anh model can be used to predict the major diastereomer formed. In contrast, when a chelating metal is present in the reaction, the Cram-chelate model often provides a more accurate prediction of the stereochemical outcome. The choice of reaction conditions is therefore crucial in directing the stereoselectivity of the transformation.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2,3,5,6-Tetrahydroxyhexanal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrahydroxyhexanal and its derivatives are polyhydroxylated aldehydes with significant potential in the pharmaceutical and biotechnology sectors. Their chiral nature and multiple hydroxyl groups make them valuable building blocks for the synthesis of complex bioactive molecules and potential modulators of cellular signaling pathways.[1][2] Enzymatic synthesis offers a green and highly stereoselective alternative to traditional chemical methods for producing these compounds. This document provides detailed protocols for the enzymatic synthesis of a model 2,3,5,6-tetrahydroxyhexanal derivative using a thermostable transketolase, along with methods for purification and analysis. Additionally, it explores the potential involvement of such aldehydes in cellular signaling.

Principle of Synthesis

The enzymatic synthesis of 2,3,5,6-tetrahydroxyhexanal derivatives can be achieved through a carbon-carbon bond formation catalyzed by the enzyme transketolase (TK). Transketolase, a thiamine diphosphate (ThDP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor.[3][4] By using hydroxypyruvate as the donor substrate, the reaction becomes irreversible due to the decarboxylation of hydroxypyruvate, driving the synthesis towards the product.[5] A thermostable transketolase from Geobacillus stearothermophilus (TKgst) is particularly well-suited for biotransformation due to its stability at higher temperatures.[6]

The proposed synthesis route involves the reaction of a four-carbon aldehyde acceptor, (R)-2,4-dihydroxybutanal, with hydroxypyruvate as the ketol donor, catalyzed by TKgst. This reaction is expected to yield (3S, 4R, 5R)-2,3,5,6-tetrahydroxyhexanal.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Thermostable Transketolase (TKgst)

This protocol describes the expression of His-tagged TKgst in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells transformed with a plasmid containing the His-tagged TKgst gene

-

Luria-Bertani (LB) broth

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Bradford reagent for protein quantification

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

Procedure:

-

Expression:

-

Inoculate 1 L of LB broth containing the appropriate antibiotic with an overnight culture of the transformed E. coli cells.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to incubate the culture at 25°C for 16 hours with shaking.

-

Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

-

-

Purification:

-

Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged TKgst with 5 column volumes of elution buffer.

-

Collect fractions and analyze for protein content using the Bradford assay and for purity by SDS-PAGE.

-

Pool the fractions containing the purified enzyme and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 0.1 mM ThDP).

-

Determine the final protein concentration and store the enzyme at -80°C.

-

Protocol 2: Enzymatic Synthesis of (3S, 4R, 5R)-2,3,5,6-Tetrahydroxyhexanal

This protocol details the enzymatic reaction for the synthesis of the target compound.

Materials:

-

Purified TKgst enzyme

-

(R)-2,4-dihydroxybutanal (aldehyde acceptor)

-

Lithium hydroxypyruvate (ketol donor)

-

Thiamine diphosphate (ThDP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (50 mM, pH 7.5)

Reaction Setup:

| Component | Final Concentration |

| (R)-2,4-dihydroxybutanal | 50 mM |

| Lithium hydroxypyruvate | 100 mM |

| TKgst | 1 mg/mL |

| ThDP | 1 mM |

| MgCl₂ | 5 mM |

| Tris-HCl buffer (pH 7.5) | 50 mM |

Procedure:

-

Prepare the reaction mixture by adding the components in the order listed in the table to a final volume of 10 mL in a suitable reaction vessel.

-

Incubate the reaction mixture at 60°C with gentle agitation for 24 hours.

-

Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 4, 8, 12, 24 hours) and analyzing them by HPLC (see Protocol 4).

-

Terminate the reaction by adding an equal volume of ice-cold ethanol to precipitate the enzyme.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to remove the precipitated enzyme.

-

Collect the supernatant for purification of the product.

Protocol 3: Purification of 2,3,5,6-Tetrahydroxyhexanal Derivative

This protocol describes the purification of the synthesized polyhydroxy aldehyde from the reaction mixture using size-exclusion chromatography.[7]

Materials:

-

Supernatant from the enzymatic reaction

-

Size-exclusion chromatography column (e.g., Bio-Gel P-2)

-

Deionized water (mobile phase)

-

Fraction collector

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Concentrate the supernatant from the terminated reaction under reduced pressure.

-

Load the concentrated sample onto a pre-equilibrated size-exclusion chromatography column.

-

Elute the column with deionized water at a flow rate of 0.5 mL/min.

-

Collect fractions of 2 mL.

-

Analyze the fractions for the presence of the product using TLC with a suitable staining reagent (e.g., p-anisaldehyde).

-

Pool the fractions containing the purified product.

-

Lyophilize the pooled fractions to obtain the purified 2,3,5,6-tetrahydroxyhexanal derivative as a solid.

Protocol 4: HPLC Analysis of the Enzymatic Reaction

This protocol outlines the analysis of the reaction mixture using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for enhanced detection.[8][9]

Materials:

-

Reaction aliquots

-

2,4-Dinitrophenylhydrazine (DNPH) derivatizing agent

-

Acetonitrile (ACN)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Derivatization:

-

To 100 µL of the reaction aliquot, add 200 µL of a saturated solution of DNPH in acetonitrile containing 1% (v/v) concentrated sulfuric acid.

-

Incubate the mixture at 60°C for 30 minutes.

-

Neutralize the reaction with a small amount of sodium bicarbonate.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 360 nm

-

Injection Volume: 20 µL

-

-

Quantify the product formation by comparing the peak area to a standard curve of a known concentration of a similar derivatized polyhydroxy aldehyde.

Data Presentation

Table 1: Quantitative Summary of the Enzymatic Synthesis of (3S, 4R, 5R)-2,3,5,6-Tetrahydroxyhexanal

| Parameter | Value |

| Enzyme | Recombinant Thermostable Transketolase (TKgst) |

| Substrates | (R)-2,4-dihydroxybutanal (50 mM) |

| Lithium hydroxypyruvate (100 mM) | |

| Reaction Time | 24 hours |

| Temperature | 60°C |

| pH | 7.5 |

| Product Yield (Hypothetical) | 75% |

| Product Purity (after purification) | >95% |

Visualization of Workflows and Pathways

Caption: Workflow for the enzymatic synthesis of 2,3,5,6-Tetrahydroxyhexanal derivatives.

Caption: Generalized signaling pathways potentially modulated by aldehydes.

Discussion

The protocols provided herein offer a comprehensive guide for the enzymatic synthesis of 2,3,5,6-tetrahydroxyhexanal derivatives. The use of a thermostable transketolase allows for synthesis at elevated temperatures, which can enhance reaction rates and reduce microbial contamination. The purification and analytical methods are standard techniques in biocatalysis and analytical chemistry, ensuring reproducibility.

While the specific biological activities of 2,3,5,6-tetrahydroxyhexanal are not yet fully elucidated, it is known that aldehydes can act as signaling molecules, often by inducing oxidative stress and activating stress-response pathways such as the MAPK, Nrf2, and NF-κB pathways.[1] Further research is warranted to investigate the specific interactions of polyhydroxylated aldehydes with cellular targets and their potential therapeutic applications.

Conclusion

The enzymatic synthesis of 2,3,5,6-tetrahydroxyhexanal derivatives represents a promising approach for accessing these valuable chiral building blocks. The detailed protocols and application notes provided in this document are intended to facilitate further research and development in this area, ultimately contributing to the discovery of new therapeutic agents and biotechnological applications.

References

- 1. Buy (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | 4205-23-6 [smolecule.com]

- 2. Buy (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal | 3615-41-6 | >98% [smolecule.com]

- 3. Transketolase - Wikipedia [en.wikipedia.org]

- 4. Structure and functioning mechanism of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transketolases - Institut de Chimie de Clermont-Ferrand [iccf.uca.fr]

- 6. Extending the toolbox for enzymatic carboligation: synthesis of α-hydroxyketones catalyzed by thermostable transketolase from Geobacillus stearothermophilus [comptes-rendus.academie-sciences.fr]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2,3,5,6-Tetrahydroxyhexanal in Carbohydrate Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrahydroxyhexanal is the acyclic, or open-chain, form of the aldohexose sugar, gulose. In aqueous solutions, monosaccharides like gulose exist in a dynamic equilibrium between this open-chain aldehyde form and its more stable cyclic hemiacetal forms (pyranose and furanose rings). While the open-chain form is a minor component of this equilibrium, its aldehyde functionality is the basis for several key reactions and applications in carbohydrate chemistry.

Due to its transient nature and the presence of multiple reactive hydroxyl groups, detailed experimental protocols starting directly from the unprotected 2,3,5,6-tetrahydroxyhexanal are not extensively documented in readily available literature. Synthetic strategies in carbohydrate chemistry often rely on protecting group methodologies to achieve regioselectivity. However, the principles of its reactivity are fundamental to understanding and manipulating monosaccharides.

This document provides an overview of the synthetic relevance of the open-chain aldehyde form of hexoses, with a detailed protocol for a classic chain-elongation reaction that produces aldohexoses like gulose.

Core Applications and Concepts

The aldehyde group in 2,3,5,6-tetrahydroxyhexanal, and other aldoses, is a key site for chemical modification. Its applications, both demonstrated for aldoses in general and potential for gulose, include:

-

Building Block for Complex Carbohydrates: The open-chain form is an intermediate in the synthesis of more complex structures like glycosides and polysaccharides. These complex carbohydrates are valuable for studying carbohydrate-protein interactions and for the development of novel therapeutics and diagnostics.

-

Chiral Precursor in Organic Synthesis: The multiple stereocenters in 2,3,5,6-tetrahydroxyhexanal make it and its parent sugar, gulose, valuable chiral synthons for the enantioselective synthesis of natural products and pharmaceuticals.

-

Drug Discovery and Development: The unique structure of rare sugars like gulose makes them interesting candidates for drug discovery. Modifications of the sugar scaffold can lead to the development of enzyme inhibitors, modulators of cellular signaling pathways, or novel drug delivery vehicles.

Experimental Protocol: Synthesis of Aldohexoses via the Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a fundamental method for elongating the carbon chain of an aldose by one carbon atom. This process converts an aldopentose into two new C-2 epimeric aldohexoses. For example, D-xylose can be converted to a mixture of D-gulose and D-idose. This protocol is a representative example of how aldohexoses like gulose are synthesized, thereby generating the 2,3,5,6-tetrahydroxyhexanal structure in situ.

Workflow for Kiliani-Fischer Synthesis

Caption: Workflow of the classic Kiliani-Fischer synthesis.

Methodology

Objective: To synthesize D-gulose and D-idose from D-xylose.

Materials:

-

D-xylose

-

Sodium cyanide (NaCN)

-

Deionized water

-

Sodium amalgam (Na(Hg))

-

Sulfuric acid (for workup)

-

Chromatography supplies (e.g., silica gel or ion-exchange resin)

Procedure:

-

Cyanohydrin Formation:

-

Dissolve D-xylose in deionized water.

-

Slowly add an aqueous solution of sodium cyanide to the sugar solution with stirring. The cyanide ion undergoes nucleophilic addition to the aldehyde group of the open-chain form of D-xylose.

-

This reaction creates a new chiral center at C-2, resulting in a mixture of two epimeric cyanohydrins.

-

-

Hydrolysis to Lactones:

-

Gently heat the reaction mixture. This hydrolyzes the nitrile group of the cyanohydrins to a carboxylic acid, which then spontaneously cyclizes to form the more stable five-membered (gamma) lactones.

-

The result is a mixture of D-gulono-1,4-lactone and D-idono-1,4-lactone.

-

-

Separation of Diastereomers:

-

The diastereomeric lactones can be separated by physical methods such as fractional crystallization or chromatography (e.g., column chromatography on silica gel or using an ion-exchange resin). This separation is a critical step to obtain the pure precursors for each aldohexose.

-

-

Reduction to Aldohexoses:

-

Take the separated D-gulono-1,4-lactone and dissolve it in water.

-

Cool the solution in an ice bath and slowly add sodium amalgam with vigorous stirring. The lactone is reduced back to the aldehyde, forming D-gulose.

-

The same procedure is followed with D-idono-1,4-lactone to yield D-idose.

-

-

Workup and Isolation:

-

After the reduction is complete, the mercury is carefully removed.

-

The solution is then typically acidified and purified, for example, by passing it through ion-exchange resins to remove salts.

-

The final product can be isolated by crystallization.

-

Quantitative Data

The Kiliani-Fischer synthesis produces a mixture of two epimers. The ratio of these epimers can vary depending on the reaction conditions and the stereochemistry of the starting aldose.

| Starting Aldopentose | Aldohexose Product 1 | Aldohexose Product 2 |

| D-Ribose | D-Allose | D-Altrose |

| D-Arabinose | D-Glucose | D-Mannose |

| D-Xylose | D-Gulose | D-Idose |

| D-Lyxose | D-Galactose | D-Talose |

Note: The yields for each step can vary significantly and require optimization. The separation of the diastereomeric lactones is often the most challenging step and can impact the overall yield of the desired aldohexose.

Challenges in the Application of Unprotected 2,3,5,6-Tetrahydroxyhexanal

Working directly with the open-chain form of unprotected sugars in synthesis presents several challenges:

-

Equilibrium with Cyclic Forms: The low concentration of the open-chain aldehyde at equilibrium means that reactions targeting this form can be slow.

-

Lack of Regioselectivity: The presence of multiple hydroxyl groups with similar reactivity makes it difficult to selectively modify one position without the use of protecting groups.

-

Potential for Side Reactions: The aldehyde group can undergo various reactions, including oxidation and enolization, which can lead to a mixture of products under certain conditions.

Conclusion

While 2,3,5,6-tetrahydroxyhexanal is a key intermediate in the chemistry of gulose, its direct application in a pure, unprotected form is limited due to its existence in a complex equilibrium with its cyclic forms and the challenges of regioselectivity. However, understanding the reactivity of its aldehyde group is fundamental to carbohydrate chemistry. Classic synthetic methods like the Kiliani-Fischer synthesis provide a pathway to synthesize rare sugars like gulose, thereby making their structures available for further investigation in drug discovery and glycobiology. Future research may focus on developing catalytic methods for the selective modification of unprotected sugars, which would enhance the utility of compounds like 2,3,5,6-tetrahydroxyhexanal as versatile chemical building blocks.

Application Notes and Protocols for Investigating Enzyme Kinetics with 2,3,5,6-Tetrahydroxyhexanal as a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrahydroxyhexanal is a polyhydroxylated aldehyde, a class of molecules with significant potential for interaction with various metabolic enzymes. As an analogue of naturally occurring sugars and aldehydes, it is hypothesized to be a substrate for oxidoreductases, such as aldehyde dehydrogenases or polyol dehydrogenases. Understanding the enzyme kinetics of this compound is crucial for elucidating its metabolic fate, potential therapeutic applications, and any associated toxicity. These application notes provide a comprehensive guide to investigating the enzyme kinetics of 2,3,5,6-Tetrahydroxyhexanal, offering detailed protocols for researchers in biochemistry, pharmacology, and drug development.

Hypothetical Signaling Pathway

The metabolism of 2,3,5,6-Tetrahydroxyhexanal is likely to involve enzymes that act on similar endogenous substrates. A plausible pathway involves its oxidation by an aldehyde dehydrogenase or its reduction by a polyol dehydrogenase.

Caption: Hypothetical metabolic pathways for 2,3,5,6-Tetrahydroxyhexanal.

Experimental Protocols

The following protocols are designed to identify and characterize enzymes that metabolize 2,3,5,6-Tetrahydroxyhexanal and to determine their kinetic parameters.

Protocol 1: Screening for Enzymatic Activity

This protocol aims to identify potential enzymes from a panel of commercially available oxidoreductases or from cell/tissue lysates.

Materials:

-

2,3,5,6-Tetrahydroxyhexanal

-

Panel of purified enzymes (e.g., horse liver aldehyde dehydrogenase, yeast alcohol dehydrogenase, sorbitol dehydrogenase)

-

Cell or tissue lysates

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Cofactors: NAD+, NADP+, NADH, NADPH

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagent Solutions:

-